molecular formula C9H6ClFO3 B15320368 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

Cat. No.: B15320368
M. Wt: 216.59 g/mol
InChI Key: DQMNCTQCMREZJB-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C9H6ClFO3. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a 2-oxopropanoic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-fluorobenzene.

    Friedel-Crafts Acylation: The benzene ring undergoes Friedel-Crafts acylation with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Oxidation: The resulting product is then oxidized to introduce the carboxylic acid group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo further oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Reduction: Formation of 3-(2-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid.

    Oxidation: Formation of more oxidized derivatives, potentially leading to ring cleavage products.

Scientific Research Applications

3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets. The 2-oxopropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-fluorophenyl)-2-oxopropanoic acid
  • 3-(2-Chloro-3-bromophenyl)-2-oxopropanoic acid
  • 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid

Uniqueness

3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning can significantly influence its reactivity, biological activity, and physicochemical properties compared to other similar compounds.

Properties

Molecular Formula

C9H6ClFO3

Molecular Weight

216.59 g/mol

IUPAC Name

3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6ClFO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

DQMNCTQCMREZJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CC(=O)C(=O)O

Origin of Product

United States

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